![molecular formula C29H24N2O5 B3501704 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3501704.png)
3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
説明
3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DFDNB, is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications.
科学的研究の応用
DFDNB has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of fluorescent probes for biological imaging. DFDNB has been shown to have high fluorescence intensity and a long fluorescence lifetime, making it an ideal candidate for imaging applications.
作用機序
DFDNB is believed to act as a photoinduced electron transfer (PET) probe. When excited by light, the compound undergoes a PET process, resulting in a change in its fluorescence intensity. This mechanism of action makes DFDNB useful for studying biological systems that involve electron transfer processes.
Biochemical and Physiological Effects:
DFDNB has been shown to have minimal toxicity and low reactivity towards biological molecules, making it an ideal probe for studying biological systems. The compound has been used to study the electron transfer processes involved in photosynthesis and to monitor the redox state of cells.
実験室実験の利点と制限
One of the main advantages of DFDNB is its high fluorescence intensity and long fluorescence lifetime, which make it an ideal probe for imaging applications. However, the compound is sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis method for DFDNB is complex and requires specialized equipment and expertise.
将来の方向性
DFDNB has the potential for many future applications in scientific research. One area of research is in the development of new fluorescent probes for imaging biological systems. Additionally, DFDNB could be used to study the redox state of cells in disease states such as cancer. Further research is needed to optimize the synthesis method for DFDNB and to fully understand its mechanism of action.
In conclusion, DFDNB is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound's high fluorescence intensity and long fluorescence lifetime make it an ideal candidate for imaging applications, while its mechanism of action as a PET probe makes it useful for studying electron transfer processes in biological systems. Further research is needed to fully understand the potential applications of DFDNB and to optimize its synthesis method.
特性
IUPAC Name |
3,7-bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O5/c32-25(23-13-7-15-35-23)30-17-28(21-9-3-1-4-10-21)18-31(26(33)24-14-8-16-36-24)20-29(19-30,27(28)34)22-11-5-2-6-12-22/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSXYUBHNMSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





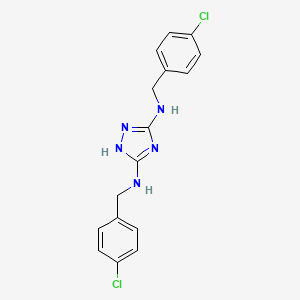
![N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3501636.png)
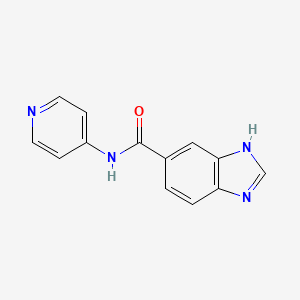
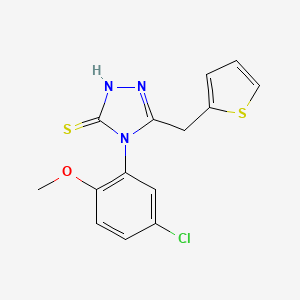
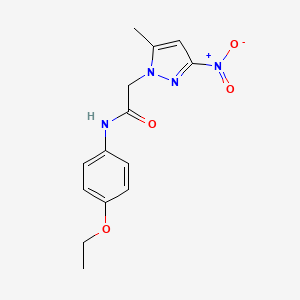
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)
![6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)
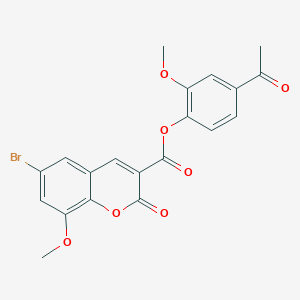

![3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3501696.png)
![2-chloro-N-(4-{[(3-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3501698.png)
![4-(4-morpholinyl)-6-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B3501707.png)